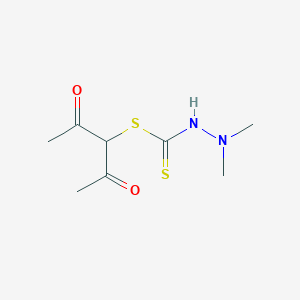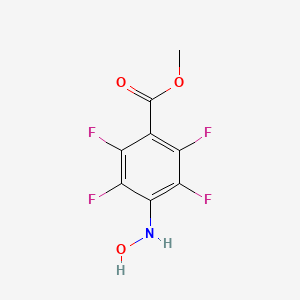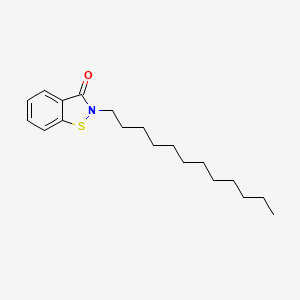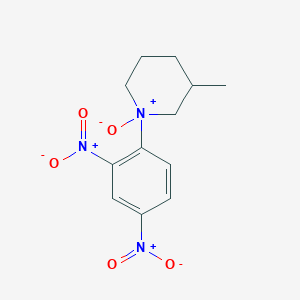![molecular formula C5H4S5 B14332272 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- CAS No. 103656-48-0](/img/structure/B14332272.png)
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is a polysulfur-containing heterocyclic compound. This class of compounds has garnered significant interest due to their potential as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . The compound is part of the broader family of 1,2-dithiole-3-thiones, which have been studied for their pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties .
Preparation Methods
The synthesis of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- can be achieved through several methods. One common approach involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Another method includes the tandem sulfuration/annulation of propargylamines, defluorinative thioannulation of trifluoropropynes with sulfur, and [3+2] cycloaddition of elemental sulfur to cyclopropenthione derivatives . Industrial production methods typically involve the use of Lawesson’s reagent and elemental sulfur under reflux conditions in toluene .
Chemical Reactions Analysis
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include elemental sulfur, disulfur dichloride, and Lawesson’s reagent . Major products formed from these reactions include various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of sulfur atoms to form carbon- and carbon-nitrogen containing moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties . Additionally, it has shown anti-HIV activity . In industry, it is used in the production of commercial drugs such as Oltipraz, anethole dithiolethione, S-Danshensu, and NOSH-1 .
Mechanism of Action
The mechanism of action of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- involves the release of hydrogen sulfide, which acts as a gaseous signaling molecule . Hydrogen sulfide regulates important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems . It is involved in various diseases, including Down syndrome, Alzheimer’s, and Parkinson’s diseases . The compound activates the Nrf2-HO-1 signaling pathway, providing protection against oxidative stress .
Comparison with Similar Compounds
3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is unique among similar compounds due to its high efficiency in releasing hydrogen sulfide . Similar compounds include 4,5-dimethyl-1,2-dithiole-3-thione, anethole dithiolethione, and S-Danshensu . These compounds also exhibit significant pharmacological activities but differ in their chemical structures and specific applications .
Properties
CAS No. |
103656-48-0 |
|---|---|
Molecular Formula |
C5H4S5 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
5,6-dihydrodithiolo[3,4-b][1,4]dithiine-3-thione |
InChI |
InChI=1S/C5H4S5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H2 |
InChI Key |
AEDCVUAGZBIZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(S1)C(=S)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


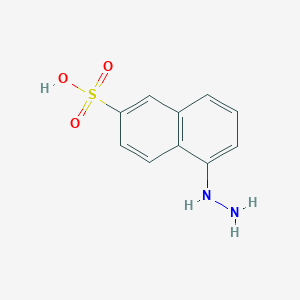

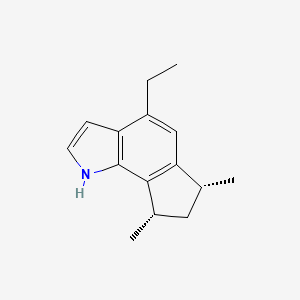
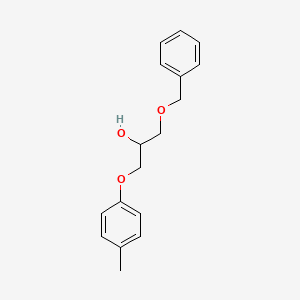
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)

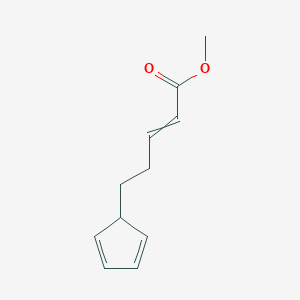
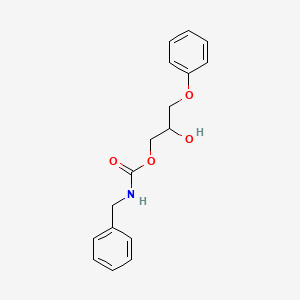
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
